molecular formula C21H21NO5 B11542210 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11542210
M. Wt: 367.4 g/mol
InChI Key: DAUCMCJRHJUMPW-ZPHPHTNESA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes methoxy, hydroxy, and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and benzoyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol.

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO5/c1-12-5-7-13(8-6-12)19(23)17-18(22(2)21(25)20(17)24)14-9-10-15(26-3)16(11-14)27-4/h5-11,18,23H,1-4H3/b19-17-

InChI Key

DAUCMCJRHJUMPW-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C)C3=CC(=C(C=C3)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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